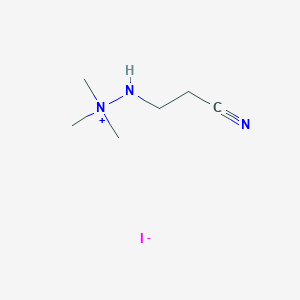![molecular formula C11H22OSi B14600743 Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane CAS No. 59058-13-8](/img/structure/B14600743.png)
Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane is an organosilicon compound with the molecular formula C11H22OSi It is characterized by the presence of a trimethylsilyl group attached to an oxygen atom, which is further connected to a 6-methylhepta-1,5-dien-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane typically involves the reaction of 6-methylhepta-1,5-dien-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
[ \text{6-methylhepta-1,5-dien-2-ol} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are often employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a protecting group for alcohols in organic synthesis.
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane exerts its effects is primarily through its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, preventing unwanted side reactions and enhancing the stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A commonly used reagent for introducing trimethylsilyl groups.
Trimethylsilyl ether: Similar in structure but with different substituents on the silicon atom.
Hexamethyldisiloxane: Contains two trimethylsilyl groups connected by an oxygen atom.
Uniqueness
Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane is unique due to the presence of the 6-methylhepta-1,5-dien-2-yl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and applications that are not possible with other similar compounds.
Propriétés
Numéro CAS |
59058-13-8 |
|---|---|
Formule moléculaire |
C11H22OSi |
Poids moléculaire |
198.38 g/mol |
Nom IUPAC |
trimethyl(6-methylhepta-1,5-dien-2-yloxy)silane |
InChI |
InChI=1S/C11H22OSi/c1-10(2)8-7-9-11(3)12-13(4,5)6/h8H,3,7,9H2,1-2,4-6H3 |
Clé InChI |
SRJRVQUFTHOIKH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=C)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)



![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)


![Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14600726.png)

![1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14600732.png)

